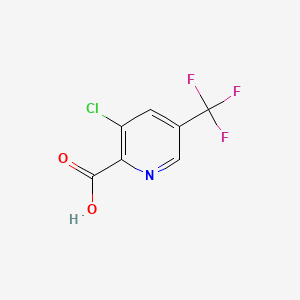

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Description

The exact mass of the compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRMCZBDTDCCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001096 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-68-9, 80194-18-9 | |

| Record name | 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080194689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87OR96929T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS number

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, registered under CAS Number 80194-68-9, is a highly functionalized pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1][2][3] Its structure, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group on a pyridine scaffold, offers a unique combination of electronic properties, metabolic stability, and versatile reactivity.[4] The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of parent molecules, making this compound a valuable building block in drug discovery and crop protection science.[4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and process chemistry insights.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. This compound typically appears as a white to cream-colored powder or colorless solid.[4][5] A recent study in 2024 elucidated its crystal structure, confirming its molecular geometry and intermolecular interactions, which are crucial for designing new derivatives.[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 80194-68-9 (primary), 80194-18-9 (also cited) | [3][7] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |

| Molecular Weight | 225.55 g/mol | [3] |

| Melting Point | 141-143 °C | [5] |

| Boiling Point | 269.6 ± 40.0 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| Solubility | Sparingly soluble in water | [4] |

| pKa (Predicted) | 9.99 ± 0.46 | [4] |

| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [3] |

Part 2: Synthesis and Manufacturing Landscape

A direct, one-pot synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is not prominently described in academic literature. The most logical and industrially relevant pathway involves a multi-step process centering on the synthesis of the key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , followed by selective carboxylation. 2,3,5-DCTF is a high-demand intermediate for several major agrochemicals.[8][9]

Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

The industrial synthesis of 2,3,5-DCTF typically starts from 3-picoline or its derivatives, involving sequential chlorination and fluorination reactions. The causality behind this choice is economic; 3-picoline is a readily available bulk chemical.

Caption: Proposed synthetic pathway from a chlorinated precursor to the target carboxylic acid.

-

Side-Chain Chlorination: The process often begins with a precursor like 2-chloro-5-(chloromethyl)pyridine. This material undergoes radical chlorination, typically initiated by UV light, to convert the chloromethyl group into a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.[10]

-

Ring Chlorination: The subsequent, more challenging step is the selective introduction of a chlorine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution. To achieve the desired regioselectivity and overcome the deactivating effect of the existing substituents, a Lewis acid catalyst such as antimony trichloride (SbCl₃) is often employed.[10] This yields 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[11]

-

Fluorination (Halex Reaction): The final step is a halogen exchange reaction where the trichloromethyl group is converted to the trifluoromethyl group. This is accomplished by treating PCMP with anhydrous hydrogen fluoride (HF) at elevated temperatures.[10] This reaction is a cornerstone of industrial organofluorine chemistry.

Proposed Synthesis of the Carboxylic Acid

With 2,3,5-DCTF in hand, the most plausible laboratory-scale method for introducing the carboxylic acid group at the 2-position is via directed ortho-metalation, followed by quenching with carbon dioxide.

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq). The choice of base is critical; LDA is often preferred for its lower nucleophilicity, reducing the risk of side reactions. The lithiation is expected to occur selectively at the 2-position, directed by the 3-chloro substituent.

-

Carboxylation: After stirring for 1-2 hours at -78 °C, quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Workup and Isolation: Quench the reaction mixture with saturated aqueous ammonium chloride. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate salt.

-

Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the final product.

Part 3: Chemical Reactivity and Applications

The utility of this molecule stems from its trifunctional nature, providing multiple handles for synthetic elaboration.

Reactivity Profile

-

Carboxylic Acid Group: This is the primary site for derivatization. It can be readily converted into esters, acid chlorides, and, most importantly, amides. Standard coupling reagents (e.g., HBTU, EDC) or conversion to the acid chloride (with SOCl₂ or (COCl)₂) followed by reaction with an amine are common strategies. This reactivity is central to its role as a building block.[4]

-

Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the electron-withdrawing trifluoromethyl and chloro groups. This makes it relatively stable and resistant to oxidative degradation but also deactivates it towards electrophilic aromatic substitution.

-

Chloro Substituent: The chlorine at the 3-position is generally not labile but could potentially participate in nucleophilic aromatic substitution (SₙAr) reactions under harsh conditions or in palladium-catalyzed cross-coupling reactions.

Key Applications in Agrochemicals

This carboxylic acid is a known environmental transformation product and metabolite of two major fungicides: Fluopyram and Fluopicolide, underscoring the relevance of its chemical scaffold in biological systems.[2][8][12]

-

Fluopicolide Synthesis: The fungicide Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) is a prime example of this building block's application.[12] While Fluopicolide is formally derived from the corresponding 2-(aminomethyl)pyridine, the synthesis pathways highlight the importance of the core 3-chloro-5-(trifluoromethyl)pyridine skeleton.[13][14][15]

Caption: The compound is a key metabolite of important fungicides.

Part 4: Analytical Characterization

Table 2: Representative Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. | [16] |

| ¹³C NMR | Expected signals for the pyridine ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). | [16] (by inference) |

| Mass Spec (MS) | C₇H₃ClF₃NO₂ Exact Mass: 224.98 | [2] |

| Infrared (IR) | Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). | [16] |

Note: Researchers should always acquire their own analytical data to validate the structure and purity of their materials.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

-

GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for the creation of high-value molecules in the life sciences. Its robust synthesis from industrial feedstocks, combined with its versatile reactivity, ensures its continued importance. For researchers in agrochemistry and medicinal chemistry, a thorough understanding of this building block's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation products.

References

-

Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159021, Fluopicolide. Retrieved from [Link]

- Google Patents. (2019). EP3489221A1 - Process for the preparation of fluopicolide.

-

European Patent Office. (2020). EP 3713917 B1 - Process for the preparation of fluopicolide. Retrieved from [Link]

-

Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Google Patents. (2018). CN107814759A - The preparation method of fluopicolide.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]

-

Wang, Y., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C₇H₃ClF₃NO₂. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 12. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]

- 16. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID(80194-68-9) 1H NMR [m.chemicalbook.com]

physicochemical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Foreword for the Research Professional:

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is more than a mere catalog chemical; it is a pivotal building block in the synthesis of modern agrochemicals and a significant metabolite in environmental and toxicological studies.[1][2][3] Its structure, featuring a pyridine core substituted with a carboxylic acid, a chlorine atom, and a trifluoromethyl group, presents a unique combination of properties that are critical to its function and fate. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, features highly desirable in drug discovery and crop protection science.[1]

Notably, this compound has been identified as a key metabolite of the widely used fungicide Fluopyram.[4] Reports of its potential phytotoxic effects, causing growth disorders in sensitive crops like grapevines, underscore the importance of understanding its fundamental physicochemical characteristics.[2][4] These properties govern its solubility, absorption, distribution, and ultimately, its biological activity and environmental impact.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a synthesized, in-depth analysis of its core properties. We will explore not just the "what" but the "why"—explaining the causality behind experimental choices and providing field-proven protocols. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, enabling a deeper, more functional understanding of this important molecule.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural attributes of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are key to interpreting its chemical behavior.

Table 1: Chemical Identifiers [5][6][7]

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid |

| CAS Number | 80194-68-9 |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F |

| InChI Key | HXRMCZBDTDCCOP-UHFFFAOYSA-N |

The molecule's architecture dictates its function. The pyridine ring provides a rigid scaffold. The carboxylic acid group at the 2-position is the primary acidic center, crucial for salt formation and hydrogen bonding. The chlorine atom at the 3-position and the potent electron-withdrawing trifluoromethyl (CF₃) group at the 5-position significantly influence the electronic distribution of the pyridine ring, thereby modulating the acidity of the carboxylic acid and the overall lipophilicity and metabolic stability of the compound.[1]

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical parameters reported for this compound. It is important to note the variability in some reported values, which can stem from differences in experimental methods, sample purity, or whether the data is experimental versus predicted.

Table 2: Summary of Physicochemical Properties

| Property | Reported Value(s) | Source(s) |

|---|---|---|

| Physical Form | White Powder / Solid | [1][5] |

| Melting Point | 125 - 127 °C | [8] |

| 134.0 - 144.0 °C | [5][9] | |

| pKa (Predicted) | 9.99 ± 0.46 | [1][8] |

| Solubility | Water: Sparingly soluble; Insoluble (4.1E-6 g/L at 25 °C) | [1] |

| Organic: Slightly soluble in DMSO and Methanol | [8] | |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [8] |

| 1.6 ± 0.1 g/cm³ | [10] | |

| Boiling Point (Predicted) | 269.6 ± 40.0 °C at 760 mmHg | [10] |

| Lipophilicity (XLogP3) | 2.1 - 2.2 | [10][11] |

| Crystal System | Triclinic, P-1 |[12] |

Section 3: In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of the most critical physicochemical parameters for any researcher working with this compound, complete with validated experimental protocols.

Acidity (pKa)

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical parameter for any ionizable compound intended for biological or environmental study. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability (absorption), and interaction with biological targets. The predicted pKa of ~9.99 suggests this compound is a weak acid.[1][8] However, given the electron-withdrawing nature of the substituents, an experimental verification is essential for accurate modeling of its behavior.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for experimentally determining the pKa.

-

System Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh ~5-10 mg of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and dissolve it in a suitable co-solvent mixture, such as 50:50 methanol:water. The co-solvent is necessary due to the low aqueous solubility but will require correction to determine the aqueous pKa (Yasuda-Shedlovsky extrapolation).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M KOH).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant. The increments should be smaller near the equivalence point to ensure high resolution.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.

Trustworthiness: This method is self-validating. The resulting titration curve's shape provides an internal check on the compound's purity and behavior. A sharp, single inflection point is indicative of a clean, monoprotic acid.

Aqueous Solubility

Expertise & Experience: Solubility is a primary determinant of bioavailability and formulation feasibility. The conflicting reports of "sparingly soluble" versus "insoluble" highlight the necessity of a standardized, rigorous determination.[1][8] Thermodynamic solubility, determined via the shake-flask method, is the gold standard, as it reflects the true equilibrium state.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reversed-phase HPLC with UV detection. Prepare a calibration curve using known concentrations of the compound to ensure accurate measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for an ionizable species at a specific pH. The predicted XLogP3 of ~2.2 suggests moderate lipophilicity.[10][11] For an acid like this, LogD is more informative as it accounts for both the neutral and ionized forms. The relationship between LogD, LogP, and pKa is fundamental.

Caption: Relationship between pH, pKa, and LogD.

Protocol: Shake-Flask Method for LogD Determination

-

Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This step is critical for accuracy.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).

-

Equilibration: Shake the vial vigorously for several hours to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases by HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

Section 4: Stability, Storage, and Handling

Authoritative Grounding & Trustworthiness: Data from suppliers indicates the compound is hygroscopic and should be stored under an inert atmosphere.[8] Recommended storage temperatures vary from 2°C - 8°C to -20°C.[2][8] For long-term integrity, especially for creating reference standards, storage at -20°C in a desiccator under an inert gas (argon or nitrogen) is the most rigorous and trustworthy approach. This minimizes degradation from both moisture and atmospheric oxidation. When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Section 5: Safety Profile

Expertise & Experience: A thorough understanding of a compound's hazard profile is non-negotiable for safe laboratory practice.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][13] Some sources also indicate it is harmful if swallowed, in contact with skin, or if inhaled.[6][11]

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

First Aid Measures:

Conclusion

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of significant scientific interest, defined by a distinct set of physicochemical properties. Its moderate lipophilicity, weak acidic nature, and limited aqueous solubility are direct consequences of its molecular structure. These parameters are not static data points but are critical determinants of its behavior in biological and environmental systems. The protocols and analyses provided herein offer a validated framework for researchers to generate reliable, reproducible data, ensuring the scientific integrity of studies involving this important molecule.

References

-

Georganics. (2015, May 6). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link][13]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link][6]

-

Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link][7]

-

Tozuda, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 135-145. Retrieved from [Link][14]

-

Zaller, J. G., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(25), 6975-6982. Retrieved from [Link][4]

-

Li, Y., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. Retrieved from [Link][12]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]

- 8. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]

- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. georganics.sk [georganics.sk]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Structure Elucidation: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the pharmaceutical and agrochemical industries.[1] This document moves beyond a simple recitation of analytical techniques, offering a strategic workflow grounded in the principles of spectroscopic and crystallographic analysis. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind each experimental step, ensuring a robust and irrefutable structural assignment.

Introduction: The Significance of a Confirmed Structure

The precise molecular structure of a compound is the bedrock of all subsequent research and development. In the case of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Molecular Formula: C₇H₃ClF₃NO₂, Molecular Weight: 225.55 g/mol ), its utility as a synthetic intermediate demands an unambiguous understanding of its atomic connectivity and spatial arrangement.[1][2][3] Any ambiguity can lead to costly errors in synthesis, flawed biological testing, and compromised intellectual property. This guide outlines a systematic and self-validating process to achieve absolute structural confirmation.

The Elucidation Workflow: A Strategic Overview

A successful structure elucidation is not a random application of techniques but a logical progression of experiments, where each result informs the next. Our approach begins with non-destructive spectroscopic methods to piece together the molecular puzzle and culminates in the definitive proof offered by X-ray crystallography.

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Establishing the Foundation

Objective: To determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is the initial and critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Expected Results & Interpretation:

-

Molecular Ion Peak (M⁺): For C₇H₃ClF₃NO₂, the expected monoisotopic mass is approximately 224.9804 Da.[2][4]

-

Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern for the molecular ion.[5] The peak at M+2 (containing ³⁷Cl) will have an intensity of roughly one-third of the M⁺ peak (containing ³⁵Cl).[5] This observation is a strong indicator of the presence of a single chlorine atom in the molecule.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion.[6]

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Analysis: Compare the measured exact mass to the theoretical mass calculated for C₇H₃ClF₃NO₂. The mass accuracy should be within 5 ppm. Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Objective: To identify the key functional groups present in the molecule.

FTIR spectroscopy provides rapid and valuable information about the types of chemical bonds present. For this molecule, we are particularly interested in identifying the carboxylic acid and the aromatic pyridine ring.

Expected Absorptions & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. This is a hallmark of a carboxylic acid dimer.[7][8] |

| ~1700 | C=O stretch (Carboxylic Acid) | A strong absorption in this region is characteristic of the carbonyl group in a carboxylic acid.[8] |

| 1600-1450 | C=C and C=N stretches (Pyridine Ring) | A series of bands in this region confirms the presence of the aromatic pyridine ring. |

| 1300-1100 | C-F stretch (Trifluoromethyl) | The C-F bonds of the trifluoromethyl group typically result in one or more strong absorption bands in this region. |

| Below 800 | C-Cl stretch | The carbon-chlorine stretch is expected in the fingerprint region. |

Table 1: Characteristic IR Absorption Frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Objective: To determine the precise connectivity of the atoms and their chemical environments.

NMR is the most powerful spectroscopic technique for determining the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and the position of the trifluoromethyl group.

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

Two Aromatic Protons: The pyridine ring has two remaining protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). Their splitting patterns (likely doublets) and coupling constants will provide information about their relative positions.

-

One Carboxylic Acid Proton: A broad singlet, often far downfield (δ 10-13 ppm), corresponding to the acidic proton. Its position can be concentration-dependent, and it may exchange with D₂O.

Expected ¹³C NMR Spectrum:

-

Seven Distinct Carbon Signals:

-

One carbonyl carbon (C=O) in the range of δ 160-180 ppm.

-

Five aromatic carbons of the pyridine ring. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl group will have characteristic chemical shifts.

-

One trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms.

-

Expected ¹⁹F NMR Spectrum:

-

One Singlet: Since there are no adjacent protons, the three equivalent fluorine atoms of the trifluoromethyl group will appear as a single sharp signal. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol: Multi-nuclear NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.

-

-

Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to piece together the molecular structure.

Caption: Predicted structure and key NMR assignments.

Single-Crystal X-ray Diffraction: The Final Word

Objective: To obtain an unambiguous, three-dimensional structure of the molecule.

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. This technique determines the exact spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has been reported, confirming the connectivity and providing detailed geometric parameters.[9] The analysis reveals a triclinic crystal system with space group P-1.[9] This data serves as the final and most authoritative piece of evidence in the structure elucidation process.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal and collect diffraction data.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting electron density map will reveal the positions of all non-hydrogen atoms.

Conclusion: A Self-Validating Approach

The elucidation of the structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a testament to the power of a multi-technique, logical workflow. Each step, from determining the molecular formula by HRMS to mapping the atomic connectivity by NMR, builds upon the last. The final confirmation by single-crystal X-ray diffraction provides an authoritative and complete structural picture. This systematic approach ensures the scientific integrity of the data and provides the trustworthy foundation required for all subsequent applications of this important chemical entity.

References

-

Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. (1959). Chemical and Pharmaceutical Bulletin, 7(2). Available at: [Link]

-

Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. Available at: [Link]

-

Kabale University Library Catalog. (n.d.). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

Maybridge. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (2017). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (C7H3ClF3NO2). Retrieved from [Link]

-

PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Retrieved from [Link]

Sources

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]

- 4. PubChemLite - 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Abstract

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic efficacy. This in-depth technical guide focuses on 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules.[1] This document provides a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents, addressing the informational needs of researchers, scientists, and drug development professionals. While exhaustive quantitative data for this specific compound is not widely published, this guide synthesizes available information, outlines predictive principles based on its molecular structure, and provides a detailed experimental protocol for systematic solubility determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Among these, solubility is a paramount parameter that dictates the concentration of a drug in systemic circulation necessary to elicit the desired pharmacological response.[2][3] Poor aqueous solubility is a major hurdle in formulation development for over 40% of NCEs, often leading to inadequate and variable bioavailability.[2][4] For a drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[2][4] Consequently, understanding and characterizing the solubility of an API in various solvent systems, including organic solvents used during synthesis, purification, and formulation, is a critical activity in pharmaceutical development.[5]

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a notable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] Its molecular structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid, suggests a complex solubility profile that warrants detailed investigation.[1] This guide will delve into the factors governing its solubility and provide a robust framework for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, its solubility in a given organic solvent is a function of its molecular structure and the physicochemical properties of the solvent.

Physicochemical Properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H3ClF3NO2 | [1][7] |

| Molecular Weight | 225.55 g/mol | [7] |

| Melting Point | 125 - 127 °C | [2] |

| pKa (Predicted) | 9.99 ± 0.46 | [2] |

The presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the pyridine ring significantly influences the molecule's polarity, hydrogen bonding capacity, and overall crystal lattice energy. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The highly electronegative fluorine atoms in the trifluoromethyl group can also participate in weaker hydrogen bonding interactions.

Principles of "Like Dissolves Like"

The adage "like dissolves like" provides a foundational principle for predicting solubility.

-

Polar Solvents: Polar protic solvents, such as methanol, are capable of hydrogen bonding and are expected to show some degree of solubility for this compound due to interactions with the carboxylic acid and pyridine nitrogen. Indeed, it is reported to be slightly soluble in methanol.[2] Polar aprotic solvents, like dimethyl sulfoxide (DMSO), are also expected to be effective solvents due to their ability to accept hydrogen bonds and their high polarity. The compound is also reported to have slight solubility in DMSO.[2]

-

Nonpolar Solvents: Nonpolar solvents are generally poor solvents for polar compounds. However, the presence of the trifluoromethyl and chloro substituents increases the lipophilicity of the molecule, which may impart some solubility in less polar solvents.[1]

Known Solubility Data

Quantitative solubility data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a wide range of organic solvents is not extensively available in the public domain. The available information is summarized in Table 2.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Acetonitrile | A solution of 100 µg/mL has been prepared. | [4] |

| Water | Sparingly Soluble | [1] |

This limited dataset underscores the necessity for systematic experimental determination of solubility to support formulation and process development activities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed methodology for determining the solubility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in various organic solvents.

Materials and Equipment

-

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a stock solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid of a known concentration in a suitable solvent (in which it is freely soluble, e.g., a mixture of organic solvent and a small amount of DMSO). From this stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged, and the clear supernatant can be collected.

-

Sample Analysis: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted samples and the standard solutions by HPLC.

-

Quantification: Using the calibration curve, determine the concentration of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in the diluted samples. Calculate the solubility in the original solvent by taking the dilution factor into account.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and determining this critical parameter. By considering the physicochemical properties of the molecule and applying established experimental methodologies like the shake-flask method, researchers and formulation scientists can generate the necessary data to support drug development activities. A thorough characterization of solubility is an indispensable step in navigating the complex path from a promising chemical entity to a safe and effective pharmaceutical product.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(3), 355-373. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The importance of solubility in drug discovery and development. Current drug discovery technologies, 9(4), 242-246. [Link]

-

Pharmaffiliates. 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid solution (100 ug/ml in acetonitrile). [Link]

-

Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

Sources

- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]

- 3. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 80194-68-9 | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - Synblock [synblock.com]

An In-depth Technical Guide to the Synthesis of 3-chloro-5-(trifluoromethyl)picolinic acid

Introduction

3-Chloro-5-(trifluoromethyl)picolinic acid, with the CAS number 80194-68-9, is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern—a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid at the 2-position of the pyridine ring—imparts unique properties to the molecules it helps create. This guide provides a detailed overview of the primary synthetic pathways to this important intermediate, focusing on the underlying chemical principles, experimental protocols, and mechanistic insights.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-chloro-5-(trifluoromethyl)picolinic acid reveals a key disconnection at the carboxylic acid group, pointing to 3-chloro-5-(trifluoromethyl)picolinonitrile as a direct precursor. This nitrile can be conceptually derived from a di-halogenated trifluoromethylpyridine through a selective cyanation reaction. The trifluoromethyl group itself is most commonly introduced via a halogen exchange reaction from a trichloromethyl precursor. This trichloromethyl pyridine can be synthesized from a suitable picoline derivative through a series of chlorination steps. This multi-step approach, starting from readily available picolines, represents a common and industrially relevant strategy.

Caption: Retrosynthetic pathway for 3-chloro-5-(trifluoromethyl)picolinic acid.

Primary Synthetic Pathway: A Step-by-Step Guide

The most prevalent synthetic route to 3-chloro-5-(trifluoromethyl)picolinic acid is a multi-step process commencing with a picoline derivative. This pathway is advantageous due to the relatively low cost of the starting materials and the robustness of the individual transformations.

Step 1: Chlorination of the Pyridine Ring and Side Chain

The synthesis typically begins with a suitable picoline, such as 3-picoline. The initial steps involve the chlorination of both the pyridine ring and the methyl group. This can be a one- or two-step process.

From 3-Picoline to 2,3-dichloro-5-methylpyridine:

One approach involves the synthesis of 2,3-dichloro-5-methylpyridine from pyridone, which can be derived from 3-picoline. In a documented procedure, pyridone is reacted with ferric chloride and phosgene, followed by the introduction of chlorine gas in a toluene solvent.[3] This method allows for the selective synthesis of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine, with the product distribution being influenced by the reaction conditions.[3]

From 2-chloro-5-chloromethylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine:

A more direct route starts with a pre-chlorinated picoline derivative like 2-chloro-5-chloromethylpyridine. This substrate undergoes a two-step chlorination process.[4]

-

Side-Chain Chlorination: The initial step is the free-radical photochlorination of the chloromethyl group to a trichloromethyl group. This reaction is typically carried out using chlorine gas under UV irradiation at reflux conditions.[4] The reaction proceeds via a radical chain mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group, leading to a carbon-centered radical that reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain.

-

Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to ring chlorination to introduce a chlorine atom at the 3-position. This electrophilic aromatic substitution is catalyzed by a Lewis acid, such as tungsten hexachloride (WCl₆) or antimony trichloride (SbCl₃), at elevated temperatures (e.g., 175 °C).[4][5] The Lewis acid catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring.

Caption: Chlorination sequence to form 2,3-dichloro-5-(trichloromethyl)pyridine.

Experimental Protocol: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (a related polychlorinated pyridine)

While a specific protocol for 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethylpyridine is detailed in patents, a published laboratory procedure for a similar transformation provides valuable insight.[4] In this procedure, 2-chloro-5-chloromethylpyridine is first chlorinated for 8 hours at reflux in the presence of ultraviolet light to yield 2-chloro-5-(trichloromethyl)pyridine. Following the removal of the solvent, tungsten hexachloride is added, and the mixture is heated to 175 °C while chlorine gas is introduced for 6 hours. The product is then isolated by vacuum distillation.[4]

Step 2: Halogen Exchange to Introduce the Trifluoromethyl Group

The conversion of the trichloromethyl group to a trifluoromethyl group is a crucial step, accomplished through a halogen exchange reaction, often referred to as a "Halex" reaction. This transformation is typically carried out using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures in an autoclave.[6]

Mechanism of Halogen Exchange:

The reaction proceeds via a nucleophilic substitution mechanism where fluoride ions from HF displace the chloride atoms on the trichloromethyl group. The use of a catalyst, such as antimony trichloride (SbCl₃) or tungsten hexachloride (WCl₆), can enhance the reaction rate.[5][6] These catalysts can facilitate the exchange by forming intermediate species that are more susceptible to nucleophilic attack by fluoride. The reaction is driven to completion by the removal of the more volatile HCl gas.

Experimental Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

In a representative procedure, 2,3-dichloro-5-(trichloromethyl)pyridine is heated with anhydrous hydrogen fluoride in a stainless steel autoclave at 170-180°C under pressure for several hours.[6] A catalyst such as tungsten hexachloride may be employed to improve the yield, which can be as high as 92%.[6] Post-reaction, the crude product is carefully quenched, washed to remove residual acid, and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | [6] |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | [6] |

| Catalyst | Tungsten Hexachloride (WCl₆) | [6] |

| Temperature | 170-180°C | [6] |

| Pressure | 0.2 MPa | [6] |

| Reaction Time | 5 hours | [6] |

| Yield | 92% | [6] |

Step 3: Selective Cyanation of the 2-Position

The next step involves the selective displacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide group. This is a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and trifluoromethyl, is activated towards nucleophilic attack. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism. First, the cyanide ion attacks the carbon atom at the 2-position, which is electron-deficient due to the electronegativity of the adjacent nitrogen atom and the chlorine substituent. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated as the leaving group, and the aromaticity of the pyridine ring is restored, yielding 3-chloro-5-(trifluoromethyl)picolinonitrile.[7]

Experimental Protocol: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine

A patented procedure describes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium cyanide in a solvent such as propionitrile.[7] An activating agent, 4-dimethylaminopyridine (4-DMAP), is often used to facilitate the reaction. The mixture is heated at reflux for several hours. After cooling, the reaction is quenched with water, and the product is extracted and purified. Yields in the range of 73-84% have been reported.[7]

Caption: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step in this synthetic sequence is the hydrolysis of the nitrile group of 3-chloro-5-(trifluoromethyl)picolinonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[8]

Mechanism of Nitrile Hydrolysis:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon atom more electrophilic. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the carboxylic acid and an ammonium ion.[8]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting anionic intermediate is then protonated by water to form an amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid.[8]

Experimental Protocol: Hydrolysis of a Nitrile (General Procedure)

| Reaction | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | Reflux with aqueous H₂SO₄ or HCl | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | Heat with aqueous NaOH, then H₃O⁺ workup | Amide | Carboxylic Acid |

Conclusion

The synthesis of 3-chloro-5-(trifluoromethyl)picolinic acid is a multi-step process that relies on a series of well-established organic transformations. The pathway described, starting from a picoline derivative, offers a robust and scalable route to this valuable intermediate. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions at each stage are crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers and professionals in the fields of agrochemical and pharmaceutical development to approach the synthesis of this and related compounds.

References

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (URL: [Link])

- WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google P

-

Cyanation - Wikipedia. (URL: [Link])

- EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google P

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)

-

Preparation of 2,3-dichloro-5-trichloromethylpyridine - INIS-IAEA. (URL: [Link])

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P

- CN102942518B - Chlorination synthesis method of pyridine derivatives - Google P

-

RECENT ADVANCES IN CYANATION REACTIONS - SciELO. (URL: [Link])

-

Cyanation | PDF | Cyanide | Palladium - Scribd. (URL: [Link])

- CN101337924A - Method for chlorination of side chain of picolines - Google P

-

Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. (URL: [Link])

-

5-ISOTHIOCYANATO-3-(TRIFLUOROMETHYL)PICOLINONITRILE - gsrs. (URL: [Link])

-

2,3-DICHLORO-5-(TRICHLOROMETHYL)PYRIDINE - gsrs. (URL: [Link])

- Exploring 3-Chloro-5-(Trifluoromethyl)

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. (URL: [Link])

- EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google P

- GB957276A - Process for the production of chlorine derivatives of alpha-picoline and novel 2-(trichloromethyl)

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem. (URL: [Link])

- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])

- US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google P

- EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google P

-

Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

The Lynchpin of Modern Agrochemicals: A Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key heterocyclic building block, stands as a cornerstone in the synthesis of advanced agrochemicals and pharmaceuticals. Its strategic substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety on a pyridine ring, imparts unique physicochemical properties that are highly sought after in the development of bioactive molecules. This guide provides an in-depth review of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the creation of next-generation crop protection agents.

Introduction: The Strategic Importance of a Fluorinated Pyridine Carboxylic Acid

The incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets. When combined with a pyridine scaffold, a prevalent motif in bioactive compounds, and a reactive carboxylic acid handle, the resulting molecule becomes a versatile platform for chemical innovation.

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) is a prime example of such a strategically designed intermediate.[1][2] Its utility is underscored by its crucial role in the synthesis of several commercially successful agrochemicals.[3][4] This guide will delve into the technical intricacies of this compound, providing a comprehensive resource for researchers and developers in the chemical sciences.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

Key Properties

| Property | Value | Source |

| Molecular Formula | C7H3ClF3NO2 | [1][2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| CAS Number | 80194-68-9 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 141-143 °C | [5] |

| Boiling Point | 308.7 °C at 760 mmHg | [5] |

| Density | 1.6 g/cm³ | [5] |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. While specific spectra are proprietary, the following are expected characteristic signals based on its structure:

-

¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton would be a broad singlet, also in the downfield region.

-

¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

-

FTIR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and various C-Cl, C-F, and aromatic C-H and C=C/C=N stretches.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions. While specific industrial processes are proprietary, a general and plausible synthetic route can be outlined based on established organic chemistry principles and literature on related compounds.

A Representative Synthetic Pathway

A common strategy for the synthesis of substituted pyridines involves the construction of the pyridine ring or the modification of a pre-existing one. A likely precursor for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is 2,3-dichloro-5-(trifluoromethyl)pyridine, a widely used intermediate in the agrochemical industry.[3][4]

The following diagram illustrates a potential synthetic workflow:

Caption: A plausible synthetic route to the target molecule.

Detailed Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on established chemical transformations. Note: This procedure should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-position, directed by the adjacent chloro and pyridyl nitrogen atoms.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture for 1-2 hours, or the mixture is poured over crushed dry ice. The reaction is allowed to slowly warm to room temperature.

-

Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Reactivity and Chemical Transformations

The chemical reactivity of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the trifluoromethyl group on the pyridine ring.

-

Carboxylic Acid Group: This group can undergo standard transformations, such as esterification, amide bond formation, and reduction to the corresponding alcohol. Amide formation is a particularly important reaction for the synthesis of many bioactive molecules.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although the electron-withdrawing nature of the adjacent carboxylic acid and trifluoromethyl group can influence the reactivity of the pyridine ring.

-

Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. The electron-deficient nature of the ring, due to the trifluoromethyl and chloro substituents, makes it less susceptible to electrophilic aromatic substitution.

Applications in Agrochemical and Pharmaceutical Synthesis

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a highly valued intermediate, primarily in the agrochemical sector.

Key Intermediate in Fungicide Synthesis